molecular formula C12H12N2O3 B13972406 Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate CAS No. 88267-66-7

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate

Cat. No.: B13972406
CAS No.: 88267-66-7
M. Wt: 232.23 g/mol
InChI Key: CBDKDWUIWXUANJ-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with an ethyl ester group at the 2-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate typically involves the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazoline-2,4-dione derivatives, 4-hydroxyquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its derivatives are explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound can also interfere with microbial cell wall synthesis, leading to its antimicrobial effects. The exact pathways and molecular targets may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-4-oxo-1,4-dihydroquinazoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

88267-66-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 1-methyl-4-oxoquinazoline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10-13-11(15)8-6-4-5-7-9(8)14(10)2/h4-7H,3H2,1-2H3

InChI Key

CBDKDWUIWXUANJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=O)C2=CC=CC=C2N1C

Origin of Product

United States

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